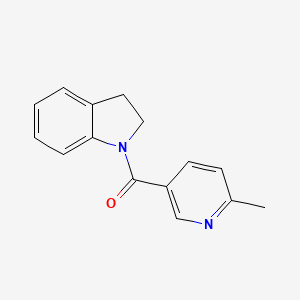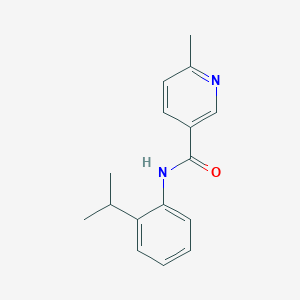
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to act through various cellular pathways. One of the proposed mechanisms is the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may modulate the expression of certain genes that are involved in the immune response.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has also been reported to have antiviral and antibacterial activities. In animal studies, this compound has shown potential as an anti-inflammatory agent and a modulator of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its diverse biological activities and potential as a therapeutic agent. Moreover, the synthetic route for this compound is well-established, and it can be easily synthesized in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Moreover, the development of novel synthetic routes and modifications to the existing synthetic route can improve the yield and purity of the final product. Additionally, the exploration of the structure-activity relationship of this compound can lead to the development of more potent derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone involves a multistep process that requires expertise in organic chemistry. The starting material for the synthesis is 2-aminopyridine, which undergoes a series of reactions to form the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the synthetic route have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone has shown promising results in several scientific research applications. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Several studies have reported the antitumor, antiviral, and antibacterial activities of this compound. Moreover, it has also shown potential as an anti-inflammatory agent and a modulator of the immune system.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-7-13(10-16-11)15(18)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKPGOBEDPQEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)





![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)

![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)
